2,6-Dimethylnicotinic acid
Overview
Description
2,6-Dimethylnicotinic acid (DMNA) is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It has gained attention in recent years due to its potential applications in various fields of research and industry.
Synthesis Analysis
Methyl groups of 6-methylnicotinic acid and 2,6-dimethylnicotinic acid were deuterated by an H-D exchange reaction under conditions of 1% NaOD/D2O on heating . With a condensation reaction between the D-labeled nicotinic acid derivative and N-hydroxysuccinimide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, the nicotinoylating agents were prepared .Molecular Structure Analysis
The IUPAC name for 2,6-Dimethylnicotinic acid is 2,6-dimethylpyridine-3-carboxylic acid . The InChI code is 1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) and the InChI key is LZKZDAMNFOVXBN-UHFFFAOYSA-N . The Canonical SMILES is CC1=NC(=C(C=C1)C(=O)O)C .Chemical Reactions Analysis
One proposed mechanism is the action of niacin’s antilipolytic effect, thought to be mediated via nicotinic acid receptors . An alternate mechanism recently uncovered is the ability of niacin to speed up the intracellular degradation of Apolipoprotein B (ApoB) containing lipoproteins, such as VLDL and LDL, by inhibiting triglyceride synthesis .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dimethylnicotinic acid is 151.16 g/mol . The exact mass is 151.063328530 g/mol and the monoisotopic mass is 151.063328530 g/mol .Scientific Research Applications
Application 1: Plant Disease Resistance Induction
- Summary of the Application : 2,6-Dimethylnicotinic acid and its derivatives have been studied for their potential to induce plants’ natural immune system . This method is based on activating the plant’s natural defenses, making them resistant to infections even before the first symptoms appear .
- Methods of Application or Experimental Procedures : The study involved the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids . The plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
- Results or Outcomes : The study found that these substances could potentially act as elicitors, stimulating the immune system of plants and making them resistant to infections .
Application 2: Deuterium Labeling
- Summary of the Application : 2,6-Dimethylnicotinic acid has been used in the preparation of deuterated methyl and dimethyl substituted nicotinic acids . Deuterium labeling is a method used in chemistry to track the passage of an atom or atoms through a reaction .
- Methods of Application or Experimental Procedures : The methyl groups of 2,6-dimethylnicotinic acid were deuterated by an H–D exchange reaction under conditions of 1% NaOD/D2O on heating .
- Results or Outcomes : The study successfully prepared deuterated methyl and dimethyl substituted nicotinic acids .
Application 3: Synthetic Inducer of Plant Resistance
- Summary of the Application : 2,6-Dichloisonicotinic acid (INA) was first discovered as a synthetic inducer of plant resistance against bacteria and fungi . The application of INA in field conditions increased the resistance of pepper, pear, and rice to diseases caused by pathogens .
- Methods of Application or Experimental Procedures : INA is applied to plants to induce their natural immune system . This method is based on activating the plant’s natural defenses, making them resistant to infections even before the first symptoms appear .
- Results or Outcomes : The study found that INA could potentially act as an elicitor, stimulating the immune system of plants and making them resistant to infections .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2,6-dimethylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZDAMNFOVXBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471012 | |
Record name | 2,6-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylnicotinic acid | |
CAS RN |
5860-71-9 | |
Record name | 2,6-Dimethylnicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5860-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dimethylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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